An In-depth Technical Guide to Ethyl 2-Amino-4-(1-naphthyl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 2-Amino-4-(1-naphthyl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1][2] This document will delve into the rational synthesis of the title compound via the Gewald reaction, its structural elucidation through spectroscopic methods, and its potential as a scaffold in drug discovery, drawing on established data from closely related analogues.
The 2-Aminothiophene Scaffold: A Cornerstone in Medicinal Chemistry
The 2-aminothiophene core is a versatile heterocyclic building block that has garnered significant attention in the field of drug discovery. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The title compound, ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, incorporates a bulky, lipophilic naphthyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties.
Synthesis via the Gewald Reaction: A Robust and Efficient Approach
The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction offers a straightforward route to the target molecule from readily available starting materials.[5][8]
The reaction proceeds through the condensation of an aldehyde (1-naphthaldehyde), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][8]
Reaction Scheme:
Caption: A simplified workflow illustrating the key mechanistic steps of the Gewald reaction.
Detailed Experimental Protocol (Conventional Heating)
This protocol is adapted from established procedures for the synthesis of analogous 2-aminothiophenes. [8][9][10] Materials:
-
1-Naphthaldehyde
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or other suitable base like piperidine or triethylamine)
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-naphthaldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Slowly add morpholine (1.0 equiv) to the mixture with stirring.
-
Heat the reaction mixture to 50-70 °C and maintain stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Microwave-Assisted Synthesis: An Expedited Alternative
Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses. [6][11] Procedure Outline:
Caption: A streamlined workflow for the microwave-assisted synthesis of the title compound.
Structural Elucidation and Spectroscopic Data
The structural confirmation of ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate relies on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below. [3][9]
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅NO₂S |
| Molecular Weight | 297.37 g/mol |
| Appearance | Expected to be a crystalline solid |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400-3300 |
| C-H stretching (aromatic/aliphatic) | 3100-2900 |
| C=O stretching (ester) | ~1670 |
| C=C stretching (aromatic/thiophene) | 1600-1450 |
| C-O stretching (ester) | 1250-1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH₂ | ~7.2-7.4 | Singlet (broad) |
| Naphthyl-H | 7.4-8.2 | Multiplet |
| Thiophene-H (at C5) | ~6.2 | Singlet |
| OCH₂ (ethyl ester) | ~4.2 | Quartet |
| CH₃ (ethyl ester) | ~1.3 | Triplet |
¹³C-NMR: The carbon-13 NMR spectrum will indicate the number of unique carbon environments.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~166 |
| Naphthyl-C & Thiophene-C | 100-165 |
| OCH₂ (ethyl ester) | ~60 |
| CH₃ (ethyl ester) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.38.
Potential Applications in Drug Discovery
The 2-aminothiophene scaffold is a well-established pharmacophore with a broad range of biological activities. [1][2]While specific studies on ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate are limited, its structural features suggest significant potential in several therapeutic areas.
Anticancer Activity
Numerous 2-aminothiophene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. [3][4][12]The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival. The presence of the naphthyl group in the title compound may enhance its interaction with hydrophobic pockets in target proteins, potentially leading to improved efficacy.
Antimicrobial Activity
The thiophene nucleus is a key component in many antimicrobial agents. [1][13][14][15]Derivatives of 2-aminothiophene have shown activity against a range of bacteria and fungi. [2]The title compound could be investigated for its potential to inhibit microbial growth, either alone or in combination with existing antibiotics.
Conclusion
Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through the robust and versatile Gewald reaction. This in-depth guide provides a comprehensive framework for its preparation, characterization, and exploration of its potential biological activities. Further investigation into the specific pharmacological profile of this compound is warranted and could lead to the discovery of new and effective treatments for a variety of diseases.
References
- Mabkhot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Har, M. S. (2014). Synthesis, characterization and crystal structure of ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o73-o74.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2020).
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- BenchChem. (2025).
- Khanum, S., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
- El-Sayed, N. N. E., & Al-Otaibi, A. M. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75.
- Desai, N. C., & Trivedi, A. R. (2012). In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research, 4(9), 4344-4348.
- Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293.
- Al-Taifi, E. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity of Some New Thiophene Derivatives and Crystal Structure of Ethyl [4-(2-Thienylmethylene)
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634.
- Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75.
- de Oliveira, C. S., et al. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Biomedicine & Pharmacotherapy, 83, 1133-1140.
-
Amerigo Scientific. (n.d.). Ethyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. Retrieved from [Link]
- Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies. RASAYAN Journal of Chemistry, 16(4), 2304-2312.
-
SpectraBase. (n.d.). Ethyl 2-[(2-ethoxy-1-naphthoyl)amino]-4-phenyl-3-thiophenecarboxylate. Retrieved from [Link]
- Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
- Michalak, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230.
- Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate.
Sources
- 1. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
